molecular formula C10H16N6 B1488715 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 2097975-46-5

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

カタログ番号: B1488715
CAS番号: 2097975-46-5
分子量: 220.27 g/mol
InChIキー: IQAVCFZVYKZGCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a triazolopyrazine core, a privileged scaffold in the development of biologically active molecules. The structural motifs present in this reagent are associated with a wide spectrum of pharmacological activities, making it a valuable template for exploring new therapeutic agents. The [1,2,4]triazolo[4,3-a]pyrazine nucleus is a key structural element found in compounds investigated for modulating various biological targets . Furthermore, the 1,2,4-triazole scaffold is a well-known component in numerous marketed drugs and bioactive compounds, imparting properties such as antifungal, antiviral, and antitumoral activities . The presence of the aminomethyl group offers a versatile handle for further synthetic elaboration, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended solely for use in laboratory research to investigate these potential applications and mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-3-15(4-2)9-10-14-13-8(7-11)16(10)6-5-12-9/h5-6H,3-4,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAVCFZVYKZGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CN2C1=NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(Aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrazines, characterized by the presence of a triazole ring fused to a pyrazine structure. Its molecular formula is C10H14N6, and it has a molecular weight of approximately 218.26 g/mol. The presence of amino and diethyl groups enhances its solubility and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo-pyrazines exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant antibacterial and antifungal activities against various strains. For instance, derivatives were found to inhibit the growth of Staphylococcus aureus and Candida albicans effectively .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainInhibition Zone (mm)
Triazolo-Pyrazine Derivative AStaphylococcus aureus20
Triazolo-Pyrazine Derivative BCandida albicans18

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo derivatives has also been explored. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a possible mechanism through which they may alleviate conditions like rheumatoid arthritis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors, including adenosine receptors, which are crucial in mediating inflammatory responses .
  • Antioxidant Properties : Triazolo derivatives have demonstrated antioxidant activities that can protect cells from oxidative stress .

Study on Antibacterial Efficacy

A recent study synthesized a series of triazolo-pyrazine derivatives and evaluated their antibacterial properties against clinical isolates. The results indicated that certain modifications significantly enhanced their potency compared to standard antibiotics .

Evaluation in In Vivo Models

In vivo studies involving animal models have shown promising results for anti-inflammatory effects. Mice treated with the compound exhibited reduced paw swelling in models of induced arthritis compared to controls .

類似化合物との比較

Substituent Variations on the Triazolopyrazine Core

Key analogs differ in substituents at the 3- and 8-positions, impacting physicochemical and biological properties:

Compound 3-Position Substituent 8-Position Substituent Key Data
Target Compound Aminomethyl N,N-diethylamine CAS 140910-01-6; Synthesized via diethylamine substitution .
3-(4-Nitrophenyl)-N-phenethyl analog (36) 4-Nitrophenyl N-phenethylamine mp 236–238°C (decomp.); 87–99% yield via General Procedure E .
3-(4-Methoxyphenyl)-N-phenethyl analog (47c) 4-Methoxyphenyl N-phenethylamine HRMS [M+H]+: 363.1274 (calc.), 363.1268 (obs.) .
3-Benzyl-8-(methylamino) anticonvulsant (VI) Benzyl (variably fluorinated) Methylamine or ammonia ED50 = 3 mg/kg (MES test); bioisosteric replacement for purines .
8-Chloro-3-(trifluoromethyl) analog (1) Trifluoromethyl Chlorine Intermediate for anticancer drugs; synthesized via cyclization/chlorination .

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) enhance reactivity for further substitutions but may reduce solubility .
  • Amino/Alkylamino Groups (e.g., N,N-diethyl, phenethyl) improve pharmacokinetic properties, with N-phenethyl derivatives showing higher melting points (236–238°C) due to aromatic stacking .
  • Bioactivity : 3-Benzyl derivatives with fluorinated substituents exhibit potent anticonvulsant activity (ED50 = 3 mg/kg), highlighting the role of lipophilic groups in crossing the blood-brain barrier .

Comparison with Pyridazine-Based Analogs

Triazolo[4,3-b ]pyridazines (pyridazine core) differ in ring structure but share functional similarities:

Compound Core Structure Substituents Key Data
N-Phenethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (6) Pyridazine N-phenethylamine mp 229–231°C; HRMS [M+H]+: 254.1400 (calc.), 254.1405 (obs.) .
6-Methyl-N-(4-chlorophenethyl) analog (3) Pyridazine 4-Chlorophenethyl 72% yield; GC-MS m/z 253 (M+) .

Key Observations :

  • Pyridazine analogs generally exhibit lower melting points (229–231°C vs. 236–238°C for pyrazine analogs), likely due to reduced aromaticity .
  • Anticonvulsant activity is retained in pyridazine derivatives but with reduced potency compared to pyrazine-based compounds, underscoring the importance of the pyrazine core for CNS targeting .

準備方法

Starting Materials and Core Construction

The synthesis typically begins from commercially available pyrazine derivatives, such as 2,3-dichloropyrazine , which serves as a key precursor for building the triazolo[4,3-a]pyrazine framework. The initial step involves nucleophilic substitution reactions where hydrazine hydrate reacts with 2,3-dichloropyrazine in ethanol under reflux conditions (approximately 85°C). This step introduces the hydrazine moiety essential for subsequent cyclization.

Cyclization to Form the Triazolo Ring

The hydrazine-substituted intermediate is then cyclized using triethoxy methane at reflux (around 80°C) to form the fused triazolo ring system. This cyclization is a critical step that generates the bicyclictriazolo[4,3-a]pyrazine core.

Functional Group Introduction

Following the formation of the fused core, substitution reactions introduce the amino groups at specific positions. For example, nucleophilic aromatic substitution on 8-chloro-triazolo[4,3-a]pyrazine with various amines, including primary and secondary amines, can be performed efficiently in solvents like polyethylene glycol 400 (PEG 400) at elevated temperatures (~120°C) without additional base. This method yields the corresponding 8-amino derivatives in good to excellent yields (73%–99%) within minutes, demonstrating a rapid and efficient approach.

Detailed Synthetic Route Summary

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield / Notes
1 Nucleophilic substitution 2,3-Dichloropyrazine Hydrazine hydrate, EtOH, reflux 85°C Hydrazine-substituted pyrazine (compound 10) High yield; key hydrazine intermediate
2 Cyclization Compound 10 Triethoxy methane, reflux 80°C Fused triazolo-pyrazine intermediate (compound 11) Efficient ring closure
3 Nucleophilic aromatic substitution 8-Chloro-triazolo[4,3-a]pyrazine Amines (e.g., diethylamine), PEG 400, 120°C 8-Amino-substituted triazolo-pyrazine Rapid reaction, yields 73%-99%
4 Aminomethyl introduction Suitable intermediate with reactive 3-position Reductive amination or nucleophilic substitution 3-(Aminomethyl) substituted compound Conditions vary; typically mild, selective

Research Findings and Optimization

  • The nucleophilic aromatic substitution on the 8-chloro position of the fused triazolo-pyrazine ring is highly efficient and fast, often completing in less than 5 minutes at 120°C without requiring additional bases, which simplifies the reaction setup and improves yields.

  • The use of PEG 400 as a green solvent enhances solubility and reaction rates, supporting environmentally friendly synthetic protocols.

  • Cyclization with triethoxy methane provides a reliable method for constructing the triazolo ring, ensuring high purity and yield of the bicyclic core.

  • Alkylation or substitution with diethylamine introduces the N,N-diethyl group effectively, which is crucial for biological activity modulation.

  • Structural studies, including X-ray crystallography and DFT calculations, confirm the planarity and stability of the triazolo[4,3-a]pyrazine core, which is essential for the compound’s biological interactions.

Summary Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazine substitution Hydrazine hydrate, ethanol 85°C, reflux Several hours High Formation of hydrazine intermediate
Cyclization Triethoxy methane 80°C, reflux Several hours High Formation of fused triazolo ring
Nucleophilic aromatic substitution Amines (e.g., diethylamine), PEG 400 120°C 5 minutes 73–99 Rapid, high-yield substitution
Aminomethyl introduction Reductive amination or substitution Mild conditions Variable Moderate to high Selective functionalization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures involving condensation, cyclization, and functionalization. For example:

  • Step 1 : Condensation of substituted pyrazine precursors with amines or hydrazines under reflux in anhydrous solvents like DMF or sulfolane (150°C, 16–24 hours) .
  • Step 2 : Cyclization using agents like bis-(2-chloroethyl)amine hydrochloride under high-temperature conditions (e.g., 150°C in sulfolane) to form the triazolo-pyrazine core .
  • Step 3 : Functionalization via alkylation (e.g., using methyl iodide in DMSO with K₂CO₃) or hydrogenation (e.g., Pd/C at 40 psi H₂ for 24 hours) to introduce substituents .
  • Optimization : Yield improvements are achieved by controlling solvent polarity (DMF vs. sulfolane), reaction time (TLC monitoring), and catalyst loading (e.g., 10% Pd/C) .

Q. How is the purity and structural identity of this compound validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Purification via recrystallization (e.g., from methanol or i-propanol) or column chromatography .
  • Spectroscopy : ¹H NMR (e.g., δ 2.5–3.5 ppm for diethylamino protons) and mass spectrometry (e.g., molecular ion peak at m/z 250–300) confirm structure .
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis validates stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazolo-pyrazine core) influence adenosine receptor binding affinity and selectivity?

  • Methodological Answer :

  • A1 vs. A2A Receptor Selectivity : Substituents at the 3- and 8-positions critically modulate binding. For example:
  • A1 Affinity : Bulky groups (e.g., trifluoromethyl at position 1) enhance A1 binding (IC₅₀ ~28 nM) via hydrophobic interactions .
  • A2A Selectivity : Amino groups at position 4 improve A2A affinity (IC₅₀ ~21 nM) through hydrogen bonding with receptor residues .
  • Experimental Validation : Radioligand displacement assays (e.g., ³H-CHA for A1, ³H-NECA for A2A) in rat cortical/striatal membranes .
  • Contradiction Analysis : Discrepancies in SAR data may arise from species-specific receptor isoforms or assay conditions (e.g., GTP vs. non-GTP binding states) .

Q. What strategies resolve contradictory results in anticonvulsant activity assays for triazolo-pyrazine derivatives?

  • Methodological Answer :

  • In Vivo vs. In Vitro Models : Maximal electroshock (MES) tests in rats (oral ED₅₀ ~3 mg/kg) may conflict with in vitro neuronal models due to bioavailability differences .
  • Metabolic Stability : Hepatic microsomal assays (e.g., human/rat liver microsomes) identify metabolites that alter efficacy .
  • Dose-Response Refinement : Use of log-dose curves and statistical tools (e.g., ANOVA with post hoc tests) to clarify threshold effects .

Q. How can computational modeling guide the design of triazolo-pyrazine derivatives with improved drug-like properties?

  • Methodological Answer :

  • Molecular Docking : Predict binding poses in adenosine receptor pockets (e.g., Glide or AutoDock) to prioritize substituents .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP <3), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
  • Case Study : Methylation at the 3-position reduces hepatic clearance by 40% in preclinical species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Reactant of Route 2
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。